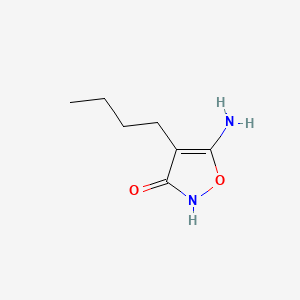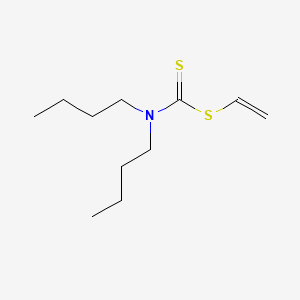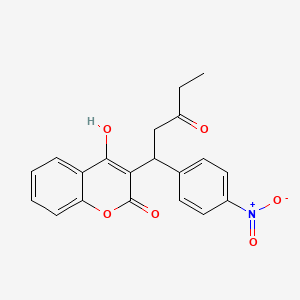
5-Oxodithiole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxodithiole-3-carboxamide is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxodithiole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dithiolethiones with amines, followed by oxidation to form the desired carboxamide. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 5-Oxodithiole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-Oxodithiole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-Oxodithiole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Isoxazoles: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness: 5-Oxodithiole-3-carboxamide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
15995-19-4 |
|---|---|
Molecular Formula |
C4H3NO2S2 |
Molecular Weight |
161.193 |
IUPAC Name |
5-oxodithiole-3-carboxamide |
InChI |
InChI=1S/C4H3NO2S2/c5-4(7)2-1-3(6)9-8-2/h1H,(H2,5,7) |
InChI Key |
WJOAPAIPXYXLGQ-UHFFFAOYSA-N |
SMILES |
C1=C(SSC1=O)C(=O)N |
Synonyms |
3H-1,2-Dithiole-5-carboxamide,3-oxo-(7CI,8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3R,4S,5R,6R)-5-acetyloxy-3,4-dihydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B579130.png)

![1-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 9-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate](/img/structure/B579134.png)
![spiro[4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c][1,3]oxazine-1,1'-cyclopentane]](/img/structure/B579135.png)



![1-(2-chloroethyl)-1H-benzo[d]imidazol-7-amine](/img/structure/B579146.png)



